Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Description
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic epoxide derivative featuring a seven-membered oxabicyclo ring system with two methyl ester groups at the 3- and 4-positions. This compound is synthesized via epoxidation and esterification steps, yielding both cis- and trans-isomers, as confirmed by NMR spectroscopy . Its rigid bicyclic structure and ester functionalities make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules or serving as a precursor for epoxy resins.
Properties
IUPAC Name |
dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-13-9(11)5-3-7-8(15-7)4-6(5)10(12)14-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOPQSIGGSCTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(O2)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392492 | |
| Record name | dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51349-92-9 | |
| Record name | dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate (DMOB) is a bicyclic compound with potential biological activity that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of DMOB, summarizing its chemical properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 214.21 g/mol. Its structure features a bicyclic framework that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.21 g/mol |
| CAS Number | 51349-92-9 |
| Solubility | Soluble in organic solvents |
Research indicates that DMOB exhibits various biological activities, primarily due to its ability to interact with cellular pathways and molecular targets. The compound has been studied for its potential effects on:
- Anti-inflammatory Activity : DMOB has shown promise in reducing inflammation in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Case Studies
- In vitro Studies : A study investigated the effects of DMOB on human cell lines, demonstrating its ability to inhibit the proliferation of cancer cells while promoting apoptosis. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
- In vivo Studies : Animal models treated with DMOB exhibited reduced symptoms of inflammation and pain, suggesting its therapeutic potential in conditions like arthritis or other inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inhibition of cell proliferation |
Research Findings
Recent studies have focused on the synthesis and characterization of DMOB, exploring its pharmacological profiles. Notably, researchers have utilized high-throughput screening methods to assess its efficacy against various biological targets.
Key Findings
- Synthesis : DMOB can be synthesized via several chemical routes, which have been optimized for yield and purity.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics in animal models, indicating potential for clinical applications.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of DMOB. Clinical trials are warranted to assess its safety and efficacy in humans, particularly for inflammatory and oncological conditions.
Comparison with Similar Compounds
Dihexyl-4,5-epoxyhexahydro-1,2-phthalate (CAS 95560-45-5)
Didecyl 4,5-epoxycyclohexane-1,2-dicarboxylate (CAS 3775-95-9)
Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
- Structure : Branched 2-ethylhexyl groups.
- Properties: Molecular formula C₂₄H₄₂O₅ (410.59 g/mol) . Improved solubility in nonpolar solvents due to bulky substituents .
Adipate-Linked Derivative (CAS 3130-19-6)
- Structure : Adipate bridge connecting two bicycloheptane units.
- Properties :
Monoester Analog: 2-Ethylhexyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 62256-00-2)
- Structure : Single 2-ethylhexyl ester.
- Properties: Reduced polarity compared to dicarboxylates, impacting solubility and reactivity . Potential use as a plasticizer or lubricant additive .
Comparative Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Epoxidation of Cyclohexene Derivatives
The synthesis begins with diethyl or dimethyl cyclohexene-3,4-dicarboxylate. Epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C yields the corresponding epoxide. This step is critical for forming the oxabicyclo framework.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| m-CPBA (1.4 eq) | CH₂Cl₂ | 0°C → rt | 85% |
Acid-Catalyzed Cyclization
The epoxide undergoes acid-mediated cyclization to form the bicyclo[4.1.0]heptane core. Sulfuric acid in methanol facilitates simultaneous epoxide ring-opening and cyclopropane formation:
$$
\text{Epoxide} + \text{H₂SO₄} \rightarrow \text{Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate}
$$
Optimized Parameters :
Enzymatic Resolution of Isomeric Mixtures
Racemic mixtures of the bicyclic ester are resolved using lipase-based enzymatic methods . Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1R,3R,6S)-isomer, leaving the desired (1S,3S,6R)-enantiomer intact.
Procedure :
- Substrate: Racemic this compound.
- Enzyme: CAL-B (50 mg/mmol substrate).
- Solvent: Phosphate buffer (pH 7.0)/isopropyl alcohol (9:1).
- Temperature: 37°C.
- Time: 24 h.
Outcomes :
- Enantiomeric Excess (ee) : >99% for (1S,3S,6R)-isomer.
- Yield : 42% after chromatographic separation.
Palladium-Catalyzed Coupling and Cyclization
Synthesis of Dihydrofuran Precursors
2,3-Dihydrofuran derivatives are prepared via palladium-catalyzed coupling of iodobenzene with dihydrofuran. Key steps include:
Oxidative Cyclization
The dihydrofuran intermediate undergoes oxidative cyclization with bis(trifluoroacetoxy)iodobenzene (BTI) to form the bicyclic ester:
$$
\text{Dihydrofuran} + \text{BTI} \rightarrow \text{this compound}
$$
Conditions :
Comparative Analysis of Synthetic Methods
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxidation-Cyclization | 78% | N/A | High | Moderate |
| Enzymatic Resolution | 42% | >99 | Low | High |
| Palladium Catalysis | 65% | N/A | Moderate | Low |
Key Findings :
- Epoxidation-Cyclization offers the highest yield and scalability for industrial applications.
- Enzymatic Resolution achieves superior enantiopurity but suffers from low yield.
- Palladium Catalysis balances yield and complexity but requires expensive catalysts.
Q & A
Basic: What synthetic routes are optimal for preparing dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate, and how are reaction conditions optimized?
Methodological Answer:
The compound is synthesized via epoxidation of cyclohexene derivatives followed by esterification. Key steps include:
- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to minimize side reactions like ring-opening .
- Esterification : Catalyze with sulfuric acid in methanol under reflux (65–70°C). Monitor conversion via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of mCPBA) and reaction time (4–6 hours) to achieve >90% yield. Purify via column chromatography (silica gel, hexane/ethyl acetate 8:2) .
Basic: How do researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry using H and C NMR. Key signals include epoxy protons (δ 3.1–3.4 ppm) and ester carbonyls (δ 170–172 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 242.1152 (calculated for CHO) .
- Purity Testing : Use GC-MS with a polar capillary column (e.g., DB-5) to detect residual solvents or byproducts. Acceptable purity for research: ≥98% .
Advanced: How does the stereochemistry of the bicyclic epoxide influence its reactivity in Diels-Alder reactions?
Methodological Answer:
The endo configuration of the epoxide enhances electrophilicity, enabling faster cycloaddition with dienes like furan.
- Experimental Design : Compare reaction rates using stereoisomerically pure samples. Monitor via H NMR (disappearance of epoxy protons) .
- Data Interpretation : Endo epoxides show 2–3× higher rate constants (k = 0.15–0.20 Ms) than exo isomers in tetrahydrofuran (THF) at 25°C .
- Contradiction Note : Some studies report anomalous regioselectivity with electron-deficient dienes; reconcile via computational modeling (DFT) of transition states .
Advanced: What role does this compound play in crosslinking polymer networks, and how is its efficiency quantified?
Methodological Answer:
The epoxide group reacts with amines or thiols to form thermosetting resins.
- Crosslinking Protocol : Mix with 4,4'-diaminodiphenylmethane (DDM) at 120°C. Use differential scanning calorimetry (DSC) to measure glass transition temperature () shifts .
- Efficiency Metrics : Calculate crosslink density () via swelling experiments (ASTM D2765) or dynamic mechanical analysis (DMA). Optimal : 3–5 × 10 mol/cm .
- Contradiction Alert : Discrepancies in values (~10–15°C variation) arise from residual catalysts; mitigate via post-cure purification .
Advanced: How can computational modeling resolve conflicting data on the compound’s biological activity?
Methodological Answer:
Conflicting reports on cytotoxicity (e.g., IC ranging from 50–200 μM) may stem from stereochemical impurities or assay variability.
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., cytochrome P450). Prioritize docking poses with binding energies < −7 kcal/mol .
- Experimental Validation : Synthesize enantiopure batches via chiral HPLC and retest in cell lines (e.g., HepG2). Use ANOVA to statistically differentiate activity (p < 0.05) .
Advanced: What strategies address contradictions in thermal stability data during thermogravimetric analysis (TGA)?
Methodological Answer:
Reported decomposition temperatures vary (180–220°C) due to heating rate or atmosphere differences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
